molecular formula C11H13FO3 B12529723 3,4-Diethoxy-2-fluorobenzaldehyde CAS No. 701263-96-9

3,4-Diethoxy-2-fluorobenzaldehyde

Cat. No.: B12529723
CAS No.: 701263-96-9
M. Wt: 212.22 g/mol
InChI Key: UNPXDYUOEGPRSE-UHFFFAOYSA-N
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Description

3,4-Diethoxy-2-fluorobenzaldehyde is an organic compound with the molecular formula C₁₁H₁₃FO₃ It is a derivative of benzaldehyde, where the benzene ring is substituted with two ethoxy groups at positions 3 and 4, and a fluorine atom at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethoxy-2-fluorobenzaldehyde typically involves the fluorination of a suitable precursor, such as 3,4-diethoxybenzaldehyde. One common method is the halogen-exchange reaction, where 3,4-diethoxybenzaldehyde is treated with a fluorinating agent like hydrogen fluoride or a fluorine-containing compound under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants to achieve efficient fluorination .

Chemical Reactions Analysis

Types of Reactions: 3,4-Diethoxy-2-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Diethoxy-2-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Diethoxy-2-fluorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biological systems. The fluorine atom can influence the compound’s reactivity and interaction with enzymes and other proteins. The ethoxy groups can affect the compound’s solubility and overall chemical behavior .

Comparison with Similar Compounds

Uniqueness: 3,4-Diethoxy-2-fluorobenzaldehyde is unique due to the combination of ethoxy groups and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

701263-96-9

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

3,4-diethoxy-2-fluorobenzaldehyde

InChI

InChI=1S/C11H13FO3/c1-3-14-9-6-5-8(7-13)10(12)11(9)15-4-2/h5-7H,3-4H2,1-2H3

InChI Key

UNPXDYUOEGPRSE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)C=O)F)OCC

Origin of Product

United States

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